molecular formula C17H16N4O2 B2826770 N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide CAS No. 1235021-87-0

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide

Cat. No.: B2826770
CAS No.: 1235021-87-0
M. Wt: 308.341
InChI Key: JSVLNPNFRQGSSX-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide is a tridentate ligand known for its planar structure and ability to form complex structures with metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide typically involves the reaction of quinolin-8-ol with 3-bromopropylamine to form 3-(quinolin-8-yloxy)propylamine. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or quinoline rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxypropyl pyrazine-2-carboxylic acid, while reduction may produce the corresponding alcohol derivatives.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and DNA, leading to various biological effects. The molecular targets and pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(quinolin-8-yl)pyrazine-2-carboxamide
  • N-(quinolin-8-yl)picolinamide
  • N-(quinolin-8-yl)quinoline-2-carboxamide

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)pyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of both quinoline and pyrazine rings, which contribute to its distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(14-12-18-9-10-19-14)21-8-3-11-23-15-6-1-4-13-5-2-7-20-16(13)15/h1-2,4-7,9-10,12H,3,8,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVLNPNFRQGSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=NC=CN=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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